Differential Kinase Selectivity: Pyridin-3-ylamino-Thiazole CDK5 Activity vs. Non-Selective Cinnamamide Antiproliferative Agents
The target compound's pyridin-3-ylamino-thiazole substructure is a proven kinase hinge-binding motif. A direct analog, (4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(pyridin-4-yl)methanone, inhibits CDK5/p25 with an IC50 of 1,710 nM [1]. In contrast, the most potent reported N-(4-phenylthiazol-2-yl)cinnamamide analog (8f) lacks this kinase selectivity, instead inducing non-specific apoptosis in Jurkat cells with an IC50 of 0.035 µM with no assigned kinase target [2]. This demonstrates that the pyridin-3-ylamino moiety directs the compound towards kinase targets, whereas simple phenyl-substituted cinnamamides operate through a different mechanism.
| Evidence Dimension | Kinase inhibitory activity vs. general cytotoxicity |
|---|---|
| Target Compound Data | Not directly measured; predicted to engage CDK-family kinases based on scaffold homology |
| Comparator Or Baseline | Comparator 1 (kinase-active): (4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(pyridin-4-yl)methanone, CDK5 IC50 = 1,710 nM. Comparator 2 (cytotoxic): N-(4-phenylthiazol-2-yl)cinnamamide analog 8f, Jurkat cell IC50 = 0.035 µM. |
| Quantified Difference | The pyridin-3-ylamino-thiazole scaffold provides a shift in modality from general cytotoxicity (IC50 ~0.035 µM) to selective kinase inhibition (CDK5 IC50 ~1.7 µM). |
| Conditions | CDK5/p25 biochemical assay vs. MTT cytotoxicity assay in Jurkat cells |
Why This Matters
For researchers requiring a chemical probe with a defined kinase selectivity profile rather than a non-specific cytotoxic agent, this compound or its direct analogs offer a pharmacologically distinct tool.
- [1] BindingDB Entry BDBM50340885. (4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(pyridin-4-yl)methanone. Inhibition of CDK5/p25. IC50: 1.71E+3 nM. ChEMBL ID: CHEMBL1761807. View Source
- [2] Luo, Y., Zhu, Y., Ran, K., Liu, Z., Wang, N., Feng, Q., ... & Yu, L. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(6), 1074-1079. View Source
